An In-depth Technical Guide to 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine: Structure, Properties, and Synthesis
An In-depth Technical Guide to 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine: Structure, Properties, and Synthesis
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of the novel heterocyclic compound, 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine. While specific experimental data for this molecule is not widely available in public literature, this document, grounded in established principles of organic chemistry and data from structurally related analogs, aims to equip researchers with a robust understanding of its chemical identity, predicted physicochemical properties, and a viable synthetic pathway.
Molecular Structure and Identification
1-(3-Phenoxypropyl)-1H-pyrazol-4-amine is a substituted pyrazole derivative. The core of the molecule is a five-membered aromatic pyrazole ring, which is known for its presence in numerous biologically active compounds. This core is functionalized at two positions:
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N1-Position: A 3-phenoxypropyl group is attached to one of the nitrogen atoms of the pyrazole ring. This substituent introduces both flexibility (due to the propyl chain) and aromaticity (from the phenyl group), which can be crucial for molecular interactions in a biological context.
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C4-Position: An amine group is attached to the C4 carbon of the pyrazole ring. The electronic properties of the pyrazole ring influence the basicity and nucleophilicity of this amino group.[1]
The presence of these functional groups suggests potential for this molecule to act as a versatile building block in medicinal chemistry and materials science.
Table 1: Chemical Identifiers for 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine
| Identifier | Value |
| IUPAC Name | 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine |
| Molecular Formula | C₁₂H₁₅N₃O |
| Canonical SMILES | C1=CC=C(C=C1)OCCCN2C=C(N)C=N2 |
| InChI | InChI=1S/C12H15N3O/c13-11-8-14-15(9-11)7-1-6-16-12-4-2-3-5-10-12/h2-5,8-9H,1,6-7,13H2 |
| InChIKey | (Predicted) |
| CAS Number | Not available in public databases |
Predicted Physicochemical Properties
The physical properties of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine can be estimated by examining related compounds found in the literature, such as 4-Bromo-1-(3-phenoxypropyl)pyrazol-5-amine[2] and various other N-substituted pyrazol-4-amines.[3][4]
Table 2: Predicted Physical and Chemical Properties
| Property | Predicted Value/Range | Rationale and Comparative Insights |
| Molecular Weight | 217.27 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white or pale brown solid | Based on the appearance of similar aminopyrazoles.[5] |
| Melting Point | 100-150 °C | N-aryl and N-alkyl aminopyrazoles are typically solids with moderate melting points. The exact value will depend on the crystal packing. |
| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to the molecular weight and potential for hydrogen bonding. |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water and non-polar organic solvents. | The polar amine and ether functionalities, combined with the aromatic rings, suggest this solubility profile. |
| pKa (of the conjugate acid) | 4-6 | The amino group at the C4 position is expected to be basic. The exact pKa will be influenced by the electronic effects of the pyrazole ring and the N1-substituent. |
Proposed Synthetic Pathway
While a specific synthesis for 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine has not been published, a robust and logical synthetic route can be designed based on well-established pyrazole synthesis methodologies.[6][7][8] The proposed synthesis involves a two-step process starting from commercially available materials.
Diagram 1: Proposed Synthesis of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine
Caption: A two-step synthetic workflow for the target molecule.
Experimental Protocol:
Step 1: Synthesis of (3-Phenoxypropyl)hydrazine
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To a solution of 3-phenoxypropyl bromide (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq) dropwise at room temperature.
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Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Partition the residue between water and dichloromethane.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield crude (3-phenoxypropyl)hydrazine, which can be used in the next step without further purification or purified by vacuum distillation.
Step 2: Synthesis of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine
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A mixture of malononitrile (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq) is heated at 120-130 °C for 2 hours to form the intermediate, ethoxymethylene malononitrile.
-
The reaction mixture is cooled, and the excess reagents are removed by distillation under reduced pressure.
-
The crude ethoxymethylene malononitrile is dissolved in ethanol, and (3-phenoxypropyl)hydrazine (1.0 eq), synthesized in the previous step, is added.
-
The mixture is refluxed for 3-5 hours. The formation of the product can be monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the solvent is evaporated.
-
The residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the final product, 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine.
This synthetic approach is advantageous due to the commercial availability of the starting materials and the generally high yields reported for similar pyrazole syntheses.[9]
Spectroscopic Characterization (Predicted)
The structural elucidation of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine would rely on standard spectroscopic techniques.
¹H NMR Spectroscopy:
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Aromatic Protons (Phenoxy group): Multiplets in the range of δ 6.8-7.4 ppm.
-
Pyrazole Ring Protons: Two singlets or doublets in the aromatic region, typically between δ 7.0 and 8.0 ppm.
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-OCH₂- and -NCH₂- Protons: Triplets corresponding to the methylene groups of the propyl chain, likely in the regions of δ 4.0-4.3 ppm and δ 3.8-4.1 ppm, respectively.
-
-CH₂- (central methylene of propyl): A multiplet (quintet or sextet) around δ 2.0-2.3 ppm.
-
-NH₂ Protons: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy:
-
Aromatic Carbons (Phenoxy group): Signals in the range of δ 110-160 ppm.
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Pyrazole Ring Carbons: Signals for the three carbons of the pyrazole ring, with the C4 carbon bearing the amino group appearing at a distinct chemical shift.
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Methylene Carbons: Signals for the three methylene carbons of the propyl chain in the aliphatic region.
Infrared (IR) Spectroscopy:
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N-H Stretching: A characteristic broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the primary amine.
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C-H Stretching (Aromatic and Aliphatic): Absorptions around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
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C=C and C=N Stretching (Aromatic Rings): Absorptions in the 1450-1600 cm⁻¹ region.
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C-O Stretching (Ether): A strong absorption band around 1240 cm⁻¹.
Mass Spectrometry:
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 217.27. Fragmentation patterns would likely involve cleavage of the propyl chain and the phenoxy group.
Potential Applications and Research Directions
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Given its structural features, 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine could be a valuable intermediate or a candidate molecule in several areas of drug discovery:
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Kinase Inhibitors: Many pyrazole derivatives are known to be potent kinase inhibitors.[10] The 4-amino-1H-pyrazole core can serve as a hinge-binding motif in the ATP-binding pocket of various kinases.
-
Anticancer Agents: The pyrazole nucleus is present in several approved anticancer drugs. Further functionalization of the amino group or the phenoxy ring could lead to the discovery of novel antitumor agents.
-
Antimicrobial Agents: Halogenated aminopyrazole derivatives have shown promising antimicrobial and antibiofilm activities.[11] This suggests that derivatives of the title compound could be explored for their antibacterial and antifungal properties.
Diagram 2: Potential Research Workflow
Caption: A workflow for the development of the target molecule.
Safety and Handling
As with any novel chemical compound, 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
A full toxicological profile has not been established. Therefore, it should be treated as a potentially hazardous substance.
Conclusion
1-(3-Phenoxypropyl)-1H-pyrazol-4-amine represents a promising yet underexplored molecule with significant potential in chemical and pharmaceutical research. This guide provides a foundational understanding of its structure, predicted properties, and a reliable synthetic route to facilitate its investigation by the scientific community. The insights provided herein are intended to accelerate the exploration of this and related compounds in the quest for new therapeutic agents and advanced materials.
References
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194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). [Link]
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PMC. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. [Link]
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PMC. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]
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Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021, July 7). [Link]
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ACS Publications. (2009, April 22). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides | Organic Letters. [Link]
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Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]
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